molecular formula C10H20O3SSi B14227428 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione CAS No. 830319-29-4

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione

Cat. No.: B14227428
CAS No.: 830319-29-4
M. Wt: 248.42 g/mol
InChI Key: DUFOMLHXZBMYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a dioxolane ring, which is further connected to a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes. The dioxolane and thione groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-isopropyl-4-methyl-3-vinylcyclopentanone
  • 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-isopropyl-4-methyl-2-cyclopenten-1-one
  • 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-diisopropoxy-4-(3-methoxy-1-cyclohexen-1-yl)-2-cyclobuten-1-one

Uniqueness

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

830319-29-4

Molecular Formula

C10H20O3SSi

Molecular Weight

248.42 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-dioxolane-2-thione

InChI

InChI=1S/C10H20O3SSi/c1-10(2,3)15(4,5)12-7-8-6-11-9(14)13-8/h8H,6-7H2,1-5H3

InChI Key

DUFOMLHXZBMYOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1COC(=S)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.